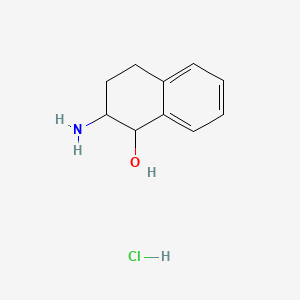

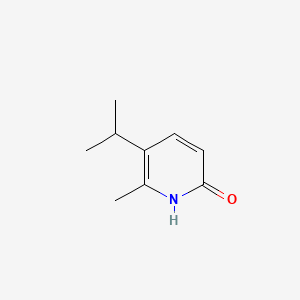

![molecular formula C5H10N2S B561520 (R)-Hexahydroimidazo[1,5-c]thiazole CAS No. 109628-07-1](/img/structure/B561520.png)

(R)-Hexahydroimidazo[1,5-c]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazole synthesis involves various methods. One common method is the Hantzsch thiazole synthesis . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis

A thiazole ring is a five-membered aromatic heterocycle, known as azole, which consists of two non-carbon atoms—one nitrogen atom (N) and one sulfur atom (S) in the 1 and 3 positions respectively . The molecular structure of thiazole has been determined by the joint analysis of data obtained from gas-phase electron diffraction (GED), microwave (MW) spectroscopy and molecular orbital calculations .Chemical Reactions Analysis

Thiazoles are prominent in the synthesis of dyes, such as Thioflavin T, and chemicals used in photography . Various derivatives of thiazole are used as bonding agents in rubber, as well as fungicides and pesticides . They are also pivotal in the pharmaceutical industry, forming part of several important drugs including the antibiotic, penicillin .Physical And Chemical Properties Analysis

Thiazole is a pale-yellow colored liquid with a boiling point of 117°C . It has a pyridine-like odor . The thiazole ring is noted for its stability, resulting from the aromaticity of the ring structure .Mécanisme D'action

Safety and Hazards

Orientations Futures

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Recent research in the field of medicinal chemistry has highlighted the potential of thiazole derivatives as therapeutic agents . These studies underscore the significance of thiazole as a scaffold in drug discovery .

Propriétés

IUPAC Name |

(7aR)-1,3,5,6,7,7a-hexahydroimidazo[1,5-c][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-5-2-8-4-7(5)3-6-1/h5-6H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHFITGTMUHVNW-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSCN2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CSCN2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

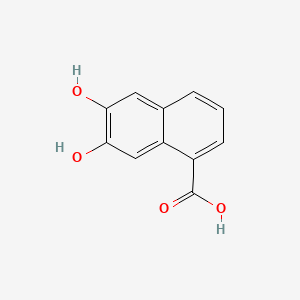

![Cyclopropanecarboxylic acid, 2-(1,3-butadienyl)-, methyl ester, [1alpha,2alpha(E)]-](/img/no-structure.png)

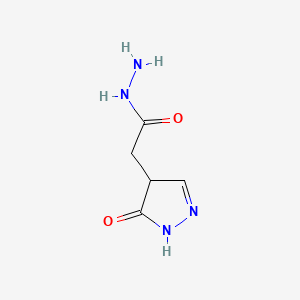

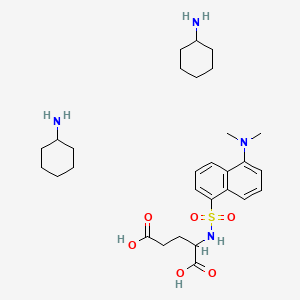

![2-Nitrooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B561447.png)

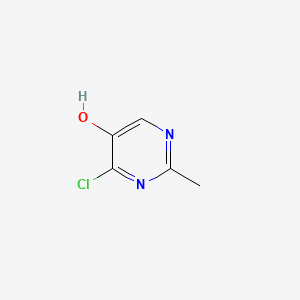

![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)